molecular formula C14H18BrN3O2 B1294759 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine CAS No. 941294-55-9

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine

Cat. No. B1294759
M. Wt: 340.22 g/mol
InChI Key: UEJPUDQXIVTBHV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.


Scientific Research Applications

Catalytic Activity Enhancement

The compound 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine, due to its structural attributes, has shown promise in enhancing catalytic activities. In particular, its role in the CuI-catalyzed hydroxylation of aryl bromides has been highlighted, demonstrating its effectiveness in facilitating the conversion of both electron-rich and electron-deficient aryl bromides into their corresponding substituted phenols with good to excellent yields. This catalytic system, utilizing the combination of CuI and the said compound, underscores its potential in organic synthesis, specifically in the hydroxylation process which is crucial for various chemical synthesis applications (Jia et al., 2011).

Corrosion Inhibition

Another significant application of this compound is in the field of corrosion science, where derivatives of imidazo[4,5-b]pyridine, sharing structural similarities with 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine, have been evaluated for their performance as corrosion inhibitors. Studies have shown that these derivatives exhibit high inhibition efficiency for mild steel in acidic environments, with some achieving inhibition percentages up to 90%. These findings are supported by various analytical techniques, including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and density functional theory calculations, indicating their potential as protective agents against corrosion, thereby extending the life of metal components in industrial applications (Saady et al., 2021).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine derivatives have been extensively studied, showcasing their potential in medical and pharmaceutical research. Notably, the synthesis and evaluation of new derivatives have led to the discovery of compounds with significant antibacterial and antifungal activities, as well as notable anticancer properties against various cancer cell lines. This opens up new avenues for the development of therapeutic agents based on the imidazo[4,5-b]pyridine moiety, offering a promising template for the synthesis of new drugs with enhanced biological activities (Shelke et al., 2017).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound, not all of this information may be available. For more specific information, you may need to refer to scientific literature or databases. Please consult with a chemistry professional for more detailed and accurate information.


properties

IUPAC Name

3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJPUDQXIVTBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649983
Record name 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine

CAS RN

941294-55-9
Record name 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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